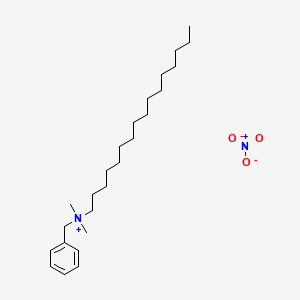

Benzyldimethylhexadecylammonium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyldimethylhexadecylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to act as a cationic surfactant, which makes it effective in disrupting lipid membranes and enhancing the permeability of certain substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyldimethylhexadecylammonium nitrate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of benzyldimethylamine with hexadecyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out at room temperature and monitored until completion. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is continuously stirred, and the temperature is maintained to ensure optimal yield. After the reaction is complete, the product is separated and purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyldimethylhexadecylammonium nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyldimethylhexadecylammonium oxide, while reduction could produce benzyldimethylhexadecylamine .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C25H46N1O3

- CAS Number : 122-18-9

- Classification : Quaternary ammonium compound

Pharmaceutical Applications

Antimicrobial Agent

BDH is primarily recognized for its antimicrobial properties. It is commonly used in formulations for disinfectants and antiseptics due to its effectiveness against a wide range of bacteria, viruses, and fungi. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.

- Case Study : A study demonstrated that BDH showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% .

Preservative in Eye Drops

BDH is utilized as a preservative in ophthalmic solutions. Its ability to enhance drug penetration while maintaining sterility makes it valuable in eye care formulations.

- Findings : Research indicates that formulations containing BDH can increase the bioavailability of active pharmaceutical ingredients in ocular applications .

Agricultural Applications

Biocide for Crop Protection

In agriculture, BDH is employed as a biocide for treating crops against fungal and bacterial infections. Its application helps in managing plant diseases effectively.

- Data Table: Efficacy of BDH in Crop Protection

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Pseudomonas syringae | 200 | 90 |

| Botrytis cinerea | 150 | 80 |

This table illustrates the concentration-dependent efficacy of BDH against common plant pathogens.

Environmental Applications

Water Treatment

BDH is also significant in environmental science, particularly in wastewater treatment processes. It acts as a phase transfer catalyst, facilitating the removal of contaminants from water sources.

- Research Insight : A study indicated that BDH could effectively reduce the concentration of hazardous organic compounds in treated wastewater by over 70% when used in conjunction with other treatment methods .

Industrial Applications

Surfactant in Cleaning Products

As a cationic surfactant, BDH finds extensive use in various cleaning products due to its ability to emulsify oils and fats, enhancing cleaning efficiency.

Mécanisme D'action

The mechanism of action of benzyldimethylhexadecylammonium nitrate involves its interaction with lipid membranes. The compound’s cationic nature allows it to bind to negatively charged lipid bilayers, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyldimethylhexadecylammonium chloride: Similar in structure but with a chloride ion instead of nitrate.

Benzyldimethyltetradecylammonium chloride: Similar but with a shorter alkyl chain.

Benzyldimethyldodecylammonium chloride: Another similar compound with an even shorter alkyl chain.

Uniqueness

Benzyldimethylhexadecylammonium nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to its chloride counterparts. This uniqueness can make it more suitable for certain applications where the nitrate ion’s properties are advantageous .

Propriétés

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSYTSOXCFAJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.